Galactose 6-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

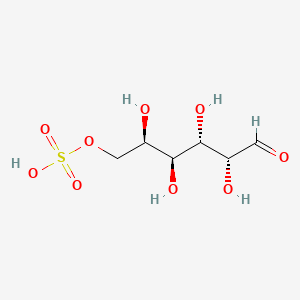

Galactose 6-sulfate is a monosaccharide sulfate.

Aplicaciones Científicas De Investigación

Biochemical and Structural Studies

Galactose 6-sulfate plays a significant role in the structural diversity of polysaccharides, particularly in the cell walls of red seaweeds. It is a critical component in the biosynthesis of sulfated galactans, which are essential for the formation of carrageenans and agars. These polysaccharides are widely used in food and pharmaceutical industries as gelling agents, stabilizers, and thickening agents .

Biosynthesis Mechanism:

- The biosynthesis of this compound involves several enzymatic steps, including the action of galactosyl transferases and sulfotransferases, which facilitate the sulfation at specific positions on the galactan backbone. Cyclization reactions lead to the formation of 3,6-anhydro derivatives, which enhance the gelling properties of these polysaccharides .

Medical Applications

This compound has been implicated in various medical conditions, particularly in lysosomal storage disorders such as Morquio syndrome. This condition is characterized by a deficiency of this compound sulfatase, leading to the accumulation of keratan sulfate and chondroitin sulfate .

Case Study: Morquio Syndrome

- In patients with Morquio syndrome, a significant deficiency in this compound sulfatase activity was observed. This deficiency contributes to the pathological accumulation of glycosaminoglycans, resulting in skeletal abnormalities and other systemic issues . Research has focused on developing enzyme replacement therapies that could potentially restore normal levels of this enzyme or provide alternative pathways for degradation.

Role in Cell Signaling

Recent studies have highlighted the importance of this compound in cell signaling processes, particularly its role as a ligand for L-selectin. L-selectin is a cell adhesion molecule involved in lymphocyte homing to peripheral lymph nodes .

Research Findings:

- Mice studies have shown that this compound contributes to ligand recognition by L-selectin, facilitating lymphocyte migration. The presence of this compound enhances binding affinity compared to other sulfated sugars, indicating its potential as a therapeutic target for modulating immune responses .

Industrial Applications

The unique properties of this compound make it valuable in various industrial applications:

- Food Industry: Used as a thickening agent and stabilizer in food products due to its gelling properties.

- Pharmaceuticals: Investigated for its role in drug delivery systems where sulfated polysaccharides can improve bioavailability and targeting.

- Cosmetics: Employed in formulations for its moisturizing properties derived from polysaccharides.

Summary Table of Applications

Propiedades

Número CAS |

6215-95-8 |

|---|---|

Fórmula molecular |

C6H12O9S |

Peso molecular |

260.22 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6-/m0/s1 |

Clave InChI |

BCUVLMCXSDWQQC-KCDKBNATSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

SMILES isomérico |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Key on ui other cas no. |

6215-95-8 |

Sinónimos |

Gal-6-SO4 galactose 6-sulfate galactose 6-sulfate, (D)-isomer galactose 6-sulfate, potassium salt, (D)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.